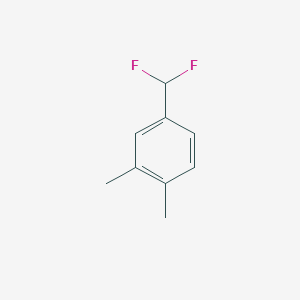

4-(Difluoromethyl)-1,2-dimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Difluoromethyl)-1,2-dimethylbenzene is an organic compound that belongs to the class of difluoromethylated aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring that also contains two methyl groups at the 1 and 2 positions.

Preparation Methods

The synthesis of 4-(Difluoromethyl)-1,2-dimethylbenzene can be achieved through several methods. One common approach involves the difluoromethylation of aromatic compounds. This process can be carried out using various difluoromethylation reagents, such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base like KOH (potassium hydroxide) and a solvent like acetonitrile . Another method involves the use of difluorocarbene reagents, which can be generated in situ and react with the aromatic substrate to introduce the difluoromethyl group . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing the use of hazardous reagents and by-products .

Chemical Reactions Analysis

4-(Difluoromethyl)-1,2-dimethylbenzene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring, such as halogens, nitro groups, or alkyl groups. Common reagents used in these reactions include halogens (for halogenation), nitric acid (for nitration), and alkyl halides (for alkylation).

Scientific Research Applications

4-(Difluoromethyl)-1,2-dimethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1,2-dimethylbenzene involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can act as a lipophilic hydrogen bond donor, which enhances the compound’s ability to interact with biological molecules, such as proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

4-(Difluoromethyl)-1,2-dimethylbenzene can be compared with other similar compounds, such as:

4-(Trifluoromethyl)-1,2-dimethylbenzene: This compound has a trifluoromethyl group (-CF3) instead of a difluoromethyl group, which can lead to different chemical and physical properties.

4-(Difluoromethyl)phenol: This compound contains a hydroxyl group (-OH) in addition to the difluoromethyl group, which can significantly alter its reactivity and applications.

4-(Difluoromethyl)benzoic acid: This compound has a carboxyl group (-COOH) instead of methyl groups, making it more acidic and suitable for different types of chemical reactions.

Biological Activity

4-(Difluoromethyl)-1,2-dimethylbenzene, also known as difluoromethylated aromatic compounds, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group, which can influence its reactivity and interaction with biological systems. This article explores various aspects of its biological activity, including antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure : The compound is classified as a difluoromethylated derivative of dimethylbenzene. Its structure can be represented as follows:

Synthesis : The synthesis of this compound typically involves the introduction of the difluoromethyl group into the aromatic system through various synthetic pathways, including electrophilic aromatic substitution and difluoromethylation reactions .

Antimicrobial Properties

Recent studies have indicated that difluoromethylated compounds possess significant antimicrobial activity. For instance, 5-bromo-1-(difluoromethyl)-2,3-dimethylbenzene has been shown to inhibit the growth of various bacterial strains, suggesting a potential application in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Difluoromethylated Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene | E. coli | 15 |

| This compound | S. aureus | 12 |

| 5-Fluoro-2-methylphenol | P. aeruginosa | 18 |

Anticancer Properties

The anticancer activity of difluoromethylated compounds has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of tubulin polymerization and interference with cellular signaling pathways.

Case Study : A study on fluorinated benzothiazoles revealed that similar difluoromethylated compounds exhibit potent antiproliferative activity against human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism was attributed to the formation of DNA adducts and subsequent activation of cellular stress responses .

Table 2: Anticancer Activity of Difluoromethylated Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 25 |

| Fluorinated benzothiazole | HeLa | 30 |

| 5-Fluoro-2-methylphenol | MCF-7 | 22 |

The biological activity of this compound is hypothesized to involve interaction with specific cellular targets such as enzymes or receptors. The difluoromethyl group enhances binding affinity due to increased lipophilicity and potential for hydrogen bonding interactions with biological macromolecules .

Properties

Molecular Formula |

C9H10F2 |

|---|---|

Molecular Weight |

156.17 g/mol |

IUPAC Name |

4-(difluoromethyl)-1,2-dimethylbenzene |

InChI |

InChI=1S/C9H10F2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5,9H,1-2H3 |

InChI Key |

RUYZZVJOFSGRHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.